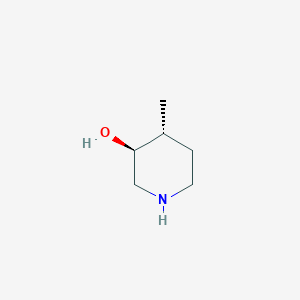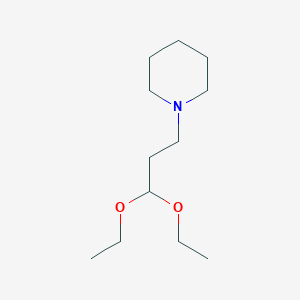
3-(2-Méthoxyvinyl)benzonitrile
Vue d'ensemble
Description
3-(2-Methoxyvinyl)benzonitrile is a chemical compound with the molecular formula C10H9NO . It contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic nitrile, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyvinyl)benzonitrile includes a six-membered aromatic ring, a nitrile group, and an aliphatic ether . The InChI code for this compound is 1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3/b6-5+ .Chemical Reactions Analysis
The [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . The reactions followed a one-step mechanism with asynchronous transition states .Applications De Recherche Scientifique
Médecine
3-(2-Méthoxyvinyl)benzonitrile: a des applications potentielles dans le domaine médical, en particulier dans la conception et la synthèse d'agents apoptotiques et antiprolifératifs. Ces composés peuvent cibler à la fois les types sauvages et mutants de l'EGFR, qui sont cruciaux dans le traitement du cancer .
Agriculture
En agriculture, This compound pourrait être utilisé dans le développement de matériaux polymères avancés. Ces matériaux contribuent à augmenter l'efficacité des pesticides et des engrais, contribuant ainsi à des pratiques agricoles durables .
Science des matériaux
Ce composé peut jouer un rôle dans la science des matériaux, en particulier dans la synthèse de nitriles aromatiques, hétéroaromatiques et aliphatiques. Ces nitriles ont des applications dans la création de revêtements avancés et d'autres matériaux .
Science de l'environnement
This compound: pourrait être impliqué dans des processus de synthèse verte. Par exemple, il peut être utilisé dans la préparation de benzonitrile à partir de benzaldéhyde, ce qui constitue une approche respectueuse de l'environnement .
Biochimie
En biochimie, This compound pourrait être utilisé comme intermédiaire dans diverses synthèses biochimiques. Il pourrait faire partie des voies de production de produits biochimiques essentiels .
Pharmacologie
Le potentiel du composé en pharmacologie comprend son utilisation comme intermédiaire dans la synthèse de médicaments. Il pourrait faire partie du processus de production de médicaments qui nécessitent des structures aromatiques complexes .
Génie chimique
This compound: peut être important en génie chimique, où il peut être utilisé comme précurseur dans la synthèse de divers produits chimiques, y compris ceux utilisés dans les produits pharmaceutiques et la science des matériaux .
Chimie analytique
En chimie analytique, This compound pourrait être utilisé comme composé standard ou de référence dans l'analyse chromatographique, aidant à identifier et à quantifier les substances au sein d'un échantillon .
Analyse Biochimique
Biochemical Properties
3-(2-Methoxyvinyl)benzonitrile plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of [3+2] cycloaddition reactions with benzonitrile N-oxide and benzylideneanilines . These interactions are facilitated by the presence of electron-donating methoxy groups, which enhance the reactivity of the compound. The nature of these interactions often involves the formation of transition states and pseudoradical centers, which are crucial for the reaction’s progress.
Cellular Effects
The effects of 3-(2-Methoxyvinyl)benzonitrile on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in photodynamic therapy (PDT), a related compound, trans-1-(2′methoxyvinyl) pyrene, has been used to study the sensitivity of cancer cells to singlet oxygen . This suggests that 3-(2-Methoxyvinyl)benzonitrile may also impact cellular processes through similar mechanisms, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Methoxyvinyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. It participates in cycloaddition reactions, where it forms transition states with nitroalkenes and benzonitrile N-oxides . These reactions proceed through asynchronous transition states, indicating a polar but not stepwise process. The compound’s methoxyvinyl group plays a crucial role in these interactions, enhancing its reactivity and facilitating the formation of the desired products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyvinyl)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. While specific data on its temporal effects are limited, it is known that similar compounds can undergo degradation, impacting their long-term efficacy in biochemical assays . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyvinyl)benzonitrile vary with different dosages in animal models. Studies on related compounds have shown that dosage can significantly influence the compound’s efficacy and toxicity. For instance, high doses of similar compounds have been associated with adverse effects, such as cytotoxicity and organ damage . Therefore, it is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
3-(2-Methoxyvinyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s methoxyvinyl group can undergo metabolic transformations, affecting metabolic flux and metabolite levels . These pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(2-Methoxyvinyl)benzonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyvinyl)benzonitrile affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical assays.
Propriétés
IUPAC Name |
3-[(E)-2-methoxyethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQFTQQFARETK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
